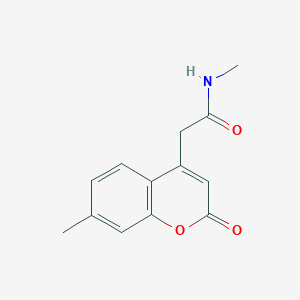

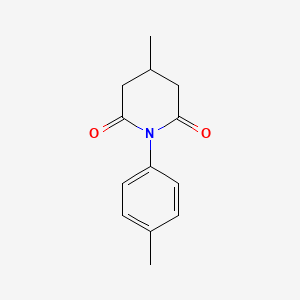

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

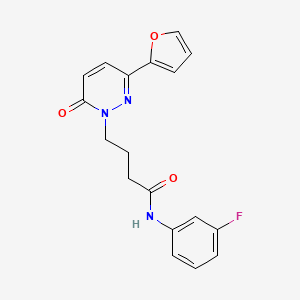

“N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a chemical compound that belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio) acetamide derivatives were synthesized by the nucleophilic substitution of 2-chloro-N-(4-methyl-2-Oxo-2H-chrome-7-yl) acetamide with suitable 1,3,4-oxadiazole-2-thiols .

Molecular Structure Analysis

The molecular structure of “N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the atomic and molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” can be studied using various analytical techniques. The compound can undergo various chemical reactions, depending on the conditions and reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” can be analyzed using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry .

科学的研究の応用

Anti-Inflammatory Activity

The synthesized compound was evaluated for its in vitro anti-inflammatory activity . It demonstrated superior efficacy compared to the standard anti-inflammatory drug, ibuprofen. Inflammation plays a crucial role in various disorders, including arthritis, and this compound’s potential anti-inflammatory effects are promising .

Antiviral Properties

Coumarin derivatives, such as this compound, have been investigated for their antiviral potential. Although specific studies on this compound are limited, its structural features suggest it could be explored further as an anti-HIV agent .

Antibacterial and Antifungal Effects

Hydroxycoumarins, including this compound, have shown antibacterial and antifungal properties. Investigating its activity against specific pathogens could provide valuable insights for drug development .

Anticoagulant Activity

Coumarin derivatives are known to inhibit the enzyme VKOR (vitamin K epoxide reductase), which is essential for blood clotting. This compound may have anticoagulant effects , making it relevant in thrombosis prevention .

Antioxidant Potential

Hydroxycoumarins exhibit strong antioxidant properties by scavenging reactive oxygen species. This compound’s antioxidant activity could contribute to cellular protection against oxidative stress .

Hybrid Molecule Design

Chlorine, an industrially important chemical, can serve as a metabolically stable isostere. By combining chlorine with the backbone of this compound, novel hybrid molecules could be created. These hybrids might find applications in pharmaceuticals, improving potency and solubility .

作用機序

Target of Action

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a coumarin derivative . Coumarin derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-HIV , antibacterial, antifungal , and antitumor effects. They have been reported to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives, in general, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This inhibition can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide are likely to be those involving its targets. For instance, the inhibition of bacterial DNA gyrase can disrupt the DNA replication process, leading to the death of the bacteria

Pharmacokinetics

The properties of coumarin derivatives can vary widely depending on their specific chemical structure

Result of Action

The molecular and cellular effects of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide’s action are likely to be related to its inhibition of its targets. For example, the inhibition of bacterial DNA gyrase can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity

Action Environment

The action, efficacy, and stability of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the activity and stability of this compound

特性

IUPAC Name |

N-methyl-2-(7-methyl-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-10-9(6-12(15)14-2)7-13(16)17-11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHTYCXITNDJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)